Ectoine

Overview

Description

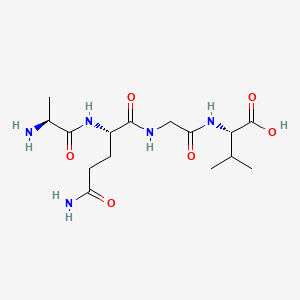

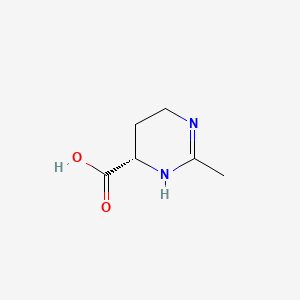

Ectoine is a cyclic tetrahydropyrimidine organic osmolyte, discovered in the halophilic bacterium Ectothiorhodospira halochloris . It is an amino acid and a natural compound found within and derived from several species of bacteria . It is a carboxamidine heterocycle obtained by formal condensation of (2S)-2,4-diaminobutanoic acid with acetic acid .

Synthesis Analysis

Ectoine is synthesized in three successive enzymatic reactions starting from aspartic β-semialdehyde . The genes involved in the biosynthesis are called ectA, ectB, and ectC, encoding the enzymes L-2,4-diaminobutyric acid acetyltransferase, L-2,4-diaminobutyric acid transaminase, and L-ectoine synthase, respectively . Ectoine synthase (EctC) is the signature enzyme for the production of ectoine .Molecular Structure Analysis

Ectoine synthase (EctC) is a member of the cupin superfamily and forms dimers, both in solution and in crystals . High-resolution crystal structures of the EctC protein have been obtained .Chemical Reactions Analysis

EctC catalyzes the last step in ectoine synthesis through cyclo-condensation of the EctA-formed substrate N -gamma-acetyl-L-2,4-diaminobutyric acid via a water elimination reaction .Physical And Chemical Properties Analysis

Ectoine is an amino acid derivative in the form of an amphoteric ion (molecular weight of 142.2 Da). This feature confers ectoine superior solubility in polar solvents .Scientific Research Applications

Cell and Biomolecule Protection

Ectoine is a natural secondary metabolite in halophilic microorganisms . It plays a crucial role in protecting cells and stabilizing biological macromolecules . It shields cells against environmental stressors such as salinity, freezing, drying, and high temperatures .

Medical Applications

Ectoine has significant applications in the medical field. It can be used as a drug preparation adjuvant and plays a vital role in organ transplantation and preservation .

Cosmetics and Dermatology

Ectoine is widely used in the cosmetic industry . It provides effective protection for human skin cells from damage caused by UV-A radiation . It also acts as a dermatoprotectant .

Biotechnological Production

Ectoine is produced using the industrial fermentation process known as "bacterial milking" . The ectoine synthesis gene cluster has been successfully heterologously expressed in industrial microorganisms, significantly increasing the yield of ectoine and reducing the cost .

Protein Protection and Membrane Modulation

Ectoine serves as a protein protectant and membrane modulator . It has powerful stabilizing properties that protect cells and macromolecular substances by alleviating the adverse effects of hyperosmosis, high temperature, drying, radiation, and chemical agents on proteins, nucleic acids, biofilms, and whole cells .

Wastewater Treatment

Ectoine can be used in wastewater treatment processes . Its unique properties make it suitable for treating water with high salt concentrations .

DNA Protection

Ectoine also acts as a DNA protectant . It can protect DNA from damage caused by ionizing radiation .

Overcoming Respiratory and Hypersensitivity Diseases

Ectoine has potential uses in overcoming respiratory and hypersensitivity diseases . Its protective and stabilizing properties make it a promising candidate for treating these conditions.

Mechanism of Action

Target of Action

Ectoine, a natural secondary metabolite found in halophilic microorganisms, primarily targets cells and macromolecular substances . It has a protective role against environmental stressors such as salinity, freezing, drying, and high temperatures .

Mode of Action

Ectoine acts as a compatible solute and a chemical chaperone . It interacts with water molecules, leading to its exclusion from the protein surface, which decreases the solubility of the peptide backbone and strengthens intramolecular hydrogen bonds . This interaction helps stabilize proteins, nucleic acids, and whole cells against various stresses .

Biochemical Pathways

The biosynthesis of ectoine begins with the phosphorylation of L-aspartate, sharing its first two enzymatic steps with the biosynthesis of amino acids of the aspartate family: aspartokinase and L-aspartate-β-semialdehyde dehydrogenase . The ectoine synthesis gene cluster has been successfully heterologously expressed in industrial microorganisms, significantly increasing the yield of ectoine .

Pharmacokinetics

This process, however, has limitations such as high salt concentration fermentation, which is highly corrosive to the equipment and increases the difficulty of downstream purification .

Result of Action

Ectoine has multiple cellular effects. It has been found to mildly demethylate DNA in skin cells, modulate the expression of epigenetic modification-related genes, and reduce cell proliferation . In addition, it has been shown to exert protective effects on chondrocytes and cartilage, suggesting its potential therapeutic use in the treatment of osteoarthritis .

Action Environment

Ectoine’s action is influenced by environmental factors. It is produced by halophilic organisms that grow in moderate and high salt concentrations . These organisms synthesize ectoine as a counterbalance to high salt concentrations . Ectoine’s protective properties are particularly beneficial in harsh conditions such as high salinity, drought, and high radiation .

properties

IUPAC Name |

(6S)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4-7-3-2-5(8-4)6(9)10/h5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXNXVUDBPYKBA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NCC[C@H](N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869280 | |

| Record name | Ectoine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ectoine | |

CAS RN |

96702-03-3 | |

| Record name | Ectoine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96702-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ectoine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096702033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ectoine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECTOINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GXZ3858RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ectoine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

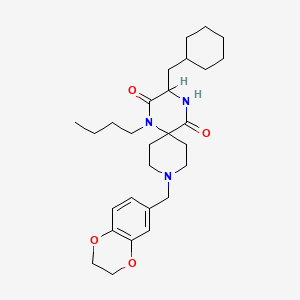

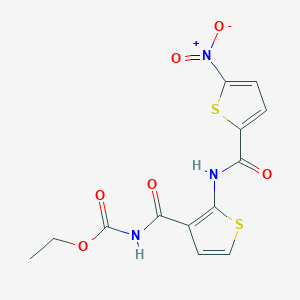

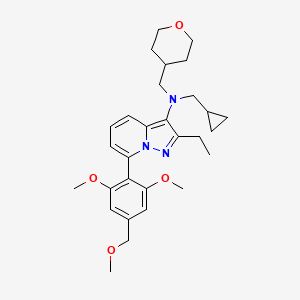

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene]piperidin-2-one](/img/structure/B1671010.png)

![(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid](/img/structure/B1671014.png)

![Sodium;1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylate](/img/structure/B1671016.png)